3-(4-Bromophenyl)propanoyl chloride
Overview
Description
3-(4-Bromophenyl)propanoyl chloride is an organic compound with the molecular formula C₉H₈BrClO. It is a derivative of propanoyl chloride, where the propanoyl group is substituted with a 4-bromophenyl group. This compound is used in various chemical syntheses and research applications due to its reactivity and functional properties .
Mechanism of Action
Target of Action
It’s known that halides like this compound often participate in nucleophilic substitution reactions . The specific targets would depend on the biological or chemical context in which the compound is used.
Mode of Action
3-(4-Bromophenyl)propanoyl chloride can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom or molecule that donates an electron pair, replaces the chloride ion in the compound. The exact mode of action can vary depending on the specific reaction conditions and the nucleophile involved .
Biochemical Pathways
The compound’s ability to participate in nucleophilic substitution reactions suggests it could potentially influence a variety of biochemical pathways, depending on the specific biological or chemical context .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological or chemical context in which it is used. Given its potential to participate in nucleophilic substitution reactions, it could potentially influence a variety of molecular and cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemical species, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(4-Bromophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-bromobenzoyl chloride with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 3-(4-bromophenyl)propanol.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products
Substitution: Formation of 3-(4-bromophenyl)propanamide, 3-(4-bromophenyl)propanol, etc.
Reduction: Formation of 3-(4-bromophenyl)propanol.
Oxidation: Formation of 3-(4-bromophenyl)propanoic acid.
Scientific Research Applications
3-(4-Bromophenyl)propanoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propanoyl chloride
- 3-(4-Fluorophenyl)propanoyl chloride
- 3-(4-Methylphenyl)propanoyl chloride
Uniqueness
3-(4-Bromophenyl)propanoyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in additional reactions, such as Suzuki-Miyaura coupling, which are not possible with the other halogenated or alkylated derivatives .
Properties
IUPAC Name |
3-(4-bromophenyl)propanoyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDFDICITFVSCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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